REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([CH3:5])[CH:3]=O.[CH3:7][O:8][C:9](=[O:13])[CH2:10][CH2:11][NH2:12].[BH3-]C#N.[Na+]>CO>[CH3:7][O:8][C:9](=[O:13])[CH2:10][CH2:11][NH:12][CH2:3][C:2]([CH3:6])([CH3:5])[CH3:1] |f:2.3|
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
COC(CCN)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for another 3 hrs
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
ADDITION
|
Details
|
50 mL Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted by EtOAc (30 mL×3)
|
Type
|
WASH
|
Details
|
The organic phase was washed by 20 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removed the solvent
|
Type
|
CUSTOM
|
Details
|
gave 0.66 g target molecule as clear oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(CCNCC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |